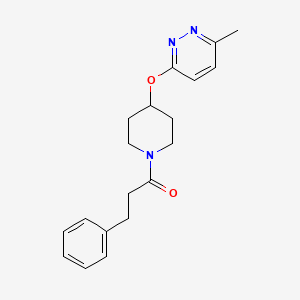

tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

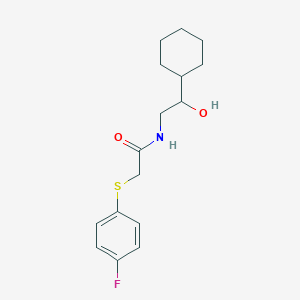

“tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate” is a chemical compound with the molecular formula C16H20N4O2 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate” is defined by its molecular formula, C16H20N4O2 . This indicates that it contains 16 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.Applications De Recherche Scientifique

Anticonvulsant Activity

Quinazoline derivatives have been evaluated for their anticonvulsant properties. For example, a study on a series of quinazoline-4(3H)-ones demonstrated significant anticonvulsant activity in seizure models, highlighting the impact of butyl substitution on the compounds' efficacy. The structure-activity relationship revealed valuable pharmacophoric information, confirmed by molecular docking studies targeting the human carbonic anhydrase II enzyme. This suggests the potential of quinazoline derivatives, possibly including tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate, in the development of anticonvulsant drugs (Abuelizz et al., 2017).

Anti-Inflammatory Effects

Quinoline and quinazoline derivatives have been synthesized and assessed for their anti-inflammatory effects, particularly in the context of disease-modifying antirheumatic drugs (DMARDs). Some compounds showed potent effects in an adjuvant arthritis rat model, providing insights into the structural modifications that enhance anti-inflammatory activity. This research indicates the potential of quinazoline derivatives in treating inflammatory conditions (Baba et al., 1996).

Dual 5-HT Receptor Effects

The pharmacological properties of quinazoline derivatives have been explored for their dual effects as 5-HT1A receptor agonists and 5-HT3 receptor antagonists. Such compounds may offer therapeutic benefits for conditions like diarrhea-predominant irritable bowel syndrome (d-IBS), as demonstrated by their efficacy in IBS-like animal models. This dual receptor activity suggests a novel mechanism for treating d-IBS and potentially other gastrointestinal disorders (Tamaoki et al., 2007).

Inhibition of TGF-β1 Receptor Kinase

Quinazoline derivatives have been identified as potent inhibitors of the TGF-β1 receptor kinase, with implications for treating fibrotic diseases. For instance, one study demonstrated the ability of a quinazoline compound to inhibit gene markers of fibrosis in a nephritis model, suggesting a role for such inhibitors in managing renal fibrosis and possibly other fibrotic conditions (Grygielko et al., 2005).

Antioxidant Activity

Research on tert-butylated compounds, similar in structure to tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate, has revealed their antioxidant potential. For example, 2(3)-tert-Butyl-4-hydroxyanisole (BHA) and related compounds have been shown to enhance the activity of NAD(P)H:quinone reductase, an enzyme involved in detoxification processes, suggesting a protective role against carcinogenesis and toxicity (Benson et al., 1980).

Safety and Hazards

According to the safety data sheet, this compound should be handled with care. If inhaled or comes into contact with skin or eyes, it’s advised to seek fresh air and rinse the affected area with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It’s also recommended to wear appropriate protective equipment when handling this compound .

Propriétés

IUPAC Name |

tert-butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)20-8-11(9-20)19-14-12-6-4-5-7-13(12)17-10-18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLXQSZOODGTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-propyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2802242.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)

![1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2802251.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2802252.png)

![N-(4-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2802254.png)

![4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2802255.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2802262.png)

![4-((6-bromo-2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2802264.png)